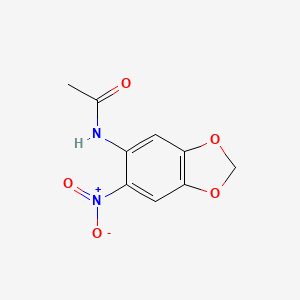

N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often start with readily available starting materials. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues involves a five-step process starting from indole-2-carboxylic acid, leading to the carcinogenic amine Trp-P-2, and then to a nitro compound through oxidation with H2O2 using a Mo(CO)6 catalyst . Similarly, the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides is achieved through reductive cyclization using iron-ammonium chloride in an ethanol–water mixture . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of compounds is typically elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For instance, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage to yield a hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The reactivity can also be directed towards specific sites in the molecule, as seen in the addition and substitution reactions of N-bromoacetamide with nitroalkene moieties, leading to bromination and acetamido group introduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their potential applications. These properties include solubility, stability, and reactivity under various conditions. For example, the stability of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide in aqueous solution at neutral pH is contrasted with its analogue, which shows a pH-independent rate constant for decomposition . The solubility of these compounds in different solvents can affect their synthesis and purification processes.

科学研究应用

抗氧化和抗炎特性

- N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺衍生物表现出显着的抗氧化和抗炎活性。与 N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺相关的化合物,例如 N-[4-(邻甲氧基苯基)-1,3-噻唑-2-基]-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺,在 DPPH 自由基清除和超氧阴离子清除等测定中显示出优异的抗氧化活性,并具有很强的抗炎特性 (Koppireddi 等人,2013 年)。

抗癌潜力

- 某些苯并二氧杂类二硫代氨基甲酸酯衍生物,其结构与 N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺相似,已被合成并评估了其对人肺腺癌和大鼠神经胶质瘤细胞系的细胞毒性作用。这些化合物显示出有希望的抗癌活性,表明在癌症治疗中具有潜在的研究应用 (Altıntop 等人,2017 年)。

抗菌活性

- N-取代苯并咪唑衍生物,包括与 N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺相似的化合物,已显示出有效的抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA)。这表明使用这些衍生物开发新的抗菌剂的潜力 (Chaudhari 等人,2020 年)。

光致变色行为

- N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺的衍生物,如 N-(4-(6-(4-硝基苯基)-4-苯基-1,3-二氮杂双环[3.1.0]己-3-烯-2-基)苯基)乙酰胺,因其在固态和溶液态中有趣的光致变色行为而受到研究。这表明在材料科学和光学技术中可能的应用 (Kiyani 和 Ardyanian,2012 年)。

抗疟活性

- 对与 N-(6-硝基-1,3-苯并二氧杂-5-基)乙酰胺结构相关的化合物的研究,例如某些联苯-2-醇和 N 欧米茄-氧化物,表明了有希望的抗疟活性。这项研究有助于开发新的抗疟药物,突出了类似化合物在治疗寄生虫感染中的相关性 (Werbel 等人,1986 年)。

未来方向

作用机制

- The primary targets of NBD are not well-documented in the literature. However, we know that it has been evaluated for its anti-arthritic effects in an adjuvant-induced arthritis (AIA) rat model . In this study, NBD reduced hyperalgesia and hind paw inflammation, suggesting an impact on inflammatory pathways.

Target of Action

属性

IUPAC Name |

N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGRDSBPPKBVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337223 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81864-14-4 | |

| Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

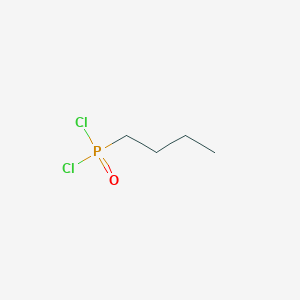

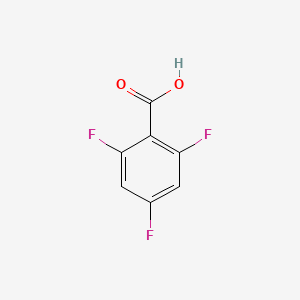

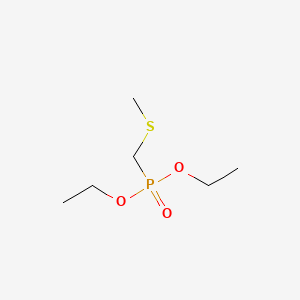

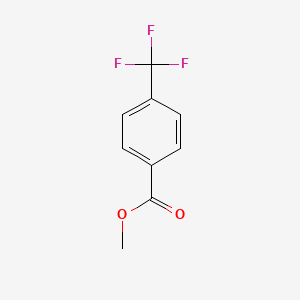

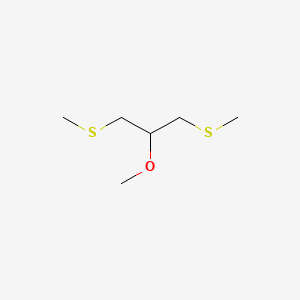

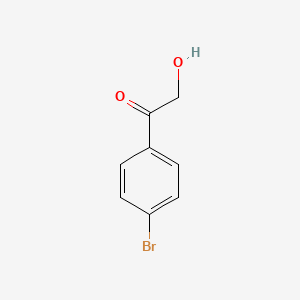

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

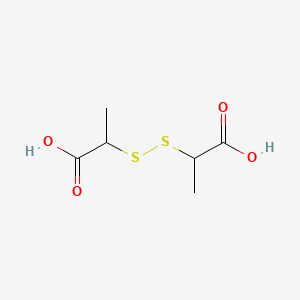

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)